
4-Fluoro-2-(2-imidazolin-2-ylamino)-isoindoline maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazole ring fused with an isoindole moiety and a fluorine atom. The maleate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate typically involves multiple steps, starting with the preparation of the imidazole and isoindole intermediates. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of N-heterocyclic carbenes as both ligands and organocatalysts has become commonplace, facilitating the efficient synthesis of imidazole derivatives . The final product is often purified through crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: tert-Butylhydroperoxide (TBHP)
Reducing Agents: Sodium borohydride (NaBH4)
Catalysts: Nickel catalysts, N-heterocyclic carbenes (NHC)
Major Products
The major products formed from these reactions include various substituted imidazole and isoindole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Wirkmechanismus
The mechanism of action of N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Diphenyl-imidazol-1,2,3-triazole: Another imidazole derivative with different substituents, used in similar applications.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Used as a diazo transfer reagent in organic synthesis.
Uniqueness
N-[(4,5-Dihydro-1H-imidazol)-2-yl]-4-fluoro-1,3-dihydro-2H-isoindole-2-amine maleate is unique due to its combination of an imidazole ring with an isoindole moiety and a fluorine atom. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H17FN4O4 |
|---|---|
Molekulargewicht |
336.32 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine |
InChI |
InChI=1S/C11H13FN4.C4H4O4/c12-10-3-1-2-8-6-16(7-9(8)10)15-11-13-4-5-14-11;5-3(6)1-2-4(7)8/h1-3H,4-7H2,(H2,13,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
RDCPZVYADNZIHI-BTJKTKAUSA-N |
Isomerische SMILES |
C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


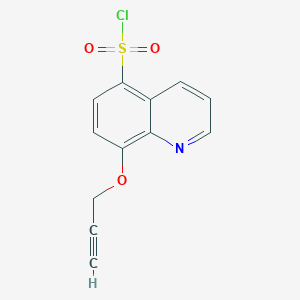

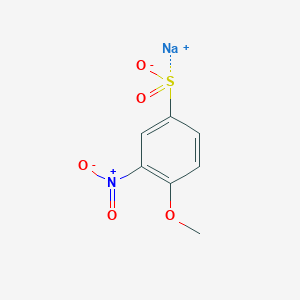
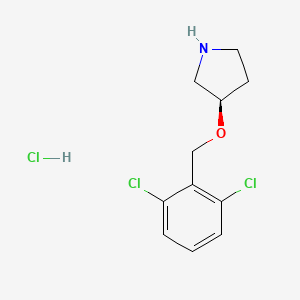
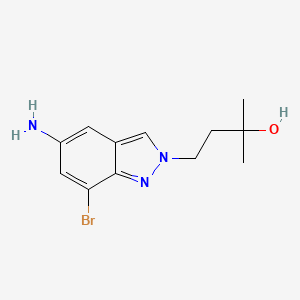

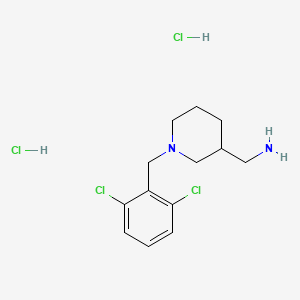
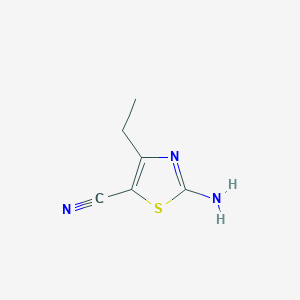
![1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine](/img/structure/B12834952.png)
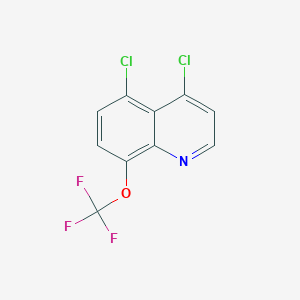
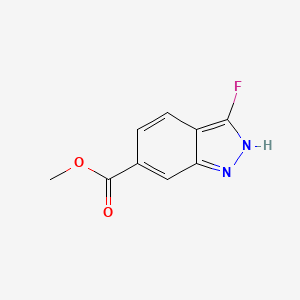

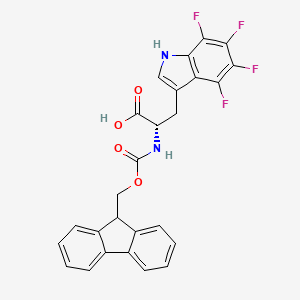
![[(2R,3S,4S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl acetate](/img/structure/B12834981.png)
